molecular formula C11H15NO4 B14269872 N,N-dimethyl-1-phenylmethanamine;oxalic acid CAS No. 128457-91-0

N,N-dimethyl-1-phenylmethanamine;oxalic acid

Cat. No.: B14269872
CAS No.: 128457-91-0
M. Wt: 225.24 g/mol
InChI Key: IYWSYVMVRRFMKX-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-phenylmethanamine;oxalic acid is a compound that combines N,N-dimethyl-1-phenylmethanamine, an organic amine, with oxalic acid, an organic dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-phenylmethanamine typically involves the alkylation of benzylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds as follows:

  • Alkylation Reaction

      Reactants: Benzylamine, Dimethyl sulfate (or Methyl iodide), Base (e.g., Sodium hydroxide)

      Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.

      :

      Equation: C6H5CH2NH2+2CH3IC6H5CH2N(CH3)2+2HI\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + 2\text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2 + 2\text{HI} C6​H5​CH2​NH2​+2CH3​I→C6​H5​CH2​N(CH3​)2​+2HI

  • Formation of the Oxalate Salt

      Reactants: N,N-dimethyl-1-phenylmethanamine, Oxalic acid

      Conditions: The amine is reacted with oxalic acid in an aqueous or alcoholic solution.

      :

      Equation: C6H5CH2N(CH3)2+HOOC-COOHC6H5CH2N(CH3)2H2C2O4\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2 + \text{HOOC-COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2\text{H}_2\text{C}_2\text{O}_4 C6​H5​CH2​N(CH3​)2​+HOOC-COOH→C6​H5​CH2​N(CH3​)2​H2​C2​O4​

Industrial Production Methods

Industrial production of N,N-dimethyl-1-phenylmethanamine;oxalic acid follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dimethylbenzylamine oxide.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents.

Major Products

    Oxidation: N,N-dimethylbenzylamine oxide

    Reduction: Benzylamine and dimethylamine

    Substitution: Various substituted benzylamines depending on the reagents used

Scientific Research Applications

N,N-dimethyl-1-phenylmethanamine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N,N-dimethyl-1-phenylmethanamine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzylamine: Similar structure but lacks the oxalic acid component.

    Benzylamine: The parent compound without the dimethyl groups.

    N,N-dimethylaniline: Similar dimethylamino group but attached to an aniline rather than a benzyl group.

Uniqueness

N,N-dimethyl-1-phenylmethanamine;oxalic acid is unique due to the presence of both the dimethylamino group and the oxalic acid component

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

CAS No.

128457-91-0

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

N,N-dimethyl-1-phenylmethanamine;oxalic acid

InChI

InChI=1S/C9H13N.C2H2O4/c1-10(2)8-9-6-4-3-5-7-9;3-1(4)2(5)6/h3-7H,8H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

IYWSYVMVRRFMKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1.C(=O)(C(=O)O)O

Origin of Product

United States

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